molecular formula C23H15ClF2N2O3S B2789260 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one CAS No. 380338-39-6

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one

Cat. No.: B2789260
CAS No.: 380338-39-6
M. Wt: 472.89
InChI Key: WQHIVNDDBVHWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group at position 2 and a 4-(difluoromethoxy)phenyl substituent at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O3S/c24-15-7-5-14(6-8-15)20(29)13-32-23-27-19-4-2-1-3-18(19)21(30)28(23)16-9-11-17(12-10-16)31-22(25)26/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHIVNDDBVHWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The structural diversity of quinazolines allows for the modification of their pharmacological profiles, making them valuable in medicinal chemistry.

Synthesis

The synthesis of quinazoline derivatives typically involves the reaction of substituted anilines with carbonyl compounds under various conditions. For this specific compound, the synthesis likely follows a pathway similar to other quinazoline derivatives, where a thioether linkage is formed through nucleophilic substitution.

Antiviral Activity

Research indicates that quinazoline derivatives exhibit significant antiviral activity. For instance, a study on a related compound demonstrated inhibition of viral replication against various viruses including para influenza-3 and Coxsackie virus B4 in Vero cell cultures . The antiviral mechanism may involve interference with viral entry or replication processes.

Cytotoxicity

The cytotoxic effects of quinazoline derivatives have also been documented. A multiparameter bioassay revealed that certain analogs can inhibit the growth of unicellular organisms such as Microcystis aeruginosa, with an EC50 value indicating significant toxicity at higher concentrations . Such findings suggest potential applications in controlling harmful algal blooms or as chemotherapeutic agents.

The mechanisms underlying the biological activities of these compounds often involve modulation of cellular pathways. For example, oxidative stress has been implicated in the cytotoxicity observed with high concentrations of related quinazoline compounds. This is evidenced by up-regulation of genes associated with stress responses and alterations in photosystem II functionality .

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study on 2-(4-chlorophenyl)-3-substituted quinazolines showed promising results against multiple viral strains, highlighting their potential as antiviral agents .
  • Cytotoxic Potential :
    • Research indicated that certain quinazoline derivatives can induce cell death in cancer cell lines, suggesting their use as anticancer agents .
  • Oxidative Stress Induction :
    • The up-regulation of oxidative stress markers was observed in studies involving high concentrations of these compounds, pointing toward a mechanism involving reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
Antiviral2-(4-chlorophenyl)-3-substituted quinazolinesInhibition of viral replication
CytotoxicQuinazoline derivativesInduction of apoptosis in cancer cells
Oxidative Stress2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolinesUp-regulation of stress markers

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H15ClF2N1O3SC_{18}H_{15}ClF_2N_1O_3S, with a molecular weight of approximately 392.83 g/mol. Its structure features a quinazolinone core substituted with various functional groups that contribute to its biological activity. The presence of the thioether and difluoromethoxy groups enhances its lipophilicity and potential interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy as an anti-cancer agent. Research indicates that derivatives of quinazolinones can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis. For instance, compounds derived from quinazolinones demonstrated IC50 values in the range of 1.5–9.43 μM against various cancer cell lines, including HepG-2 and HCT-116, showcasing their potential as effective anti-tumor agents .

Table 1: Anti-Cancer Activity of Quinazolinone Derivatives

CompoundIC50 (μM)Targeted Receptor
Compound 41.50 - 5.86EGFR/VEGFR-2
Compound 204.42 - 6.39EGFR/VEGFR-2
Sorafenib5.47 - 7.26EGFR/VEGFR-2

Anti-Inflammatory Properties

Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate vascular reactivity, leading to vasorelaxation in aorta rings through endothelium-derived factors. The vasorelaxant effects observed were significant, with some derivatives achieving nearly 90% relaxation at concentrations around 30 μM .

Synthesis Techniques

The synthesis of quinazolinone derivatives often employs microwave-assisted techniques which enhance reaction efficiency and yield. For example, a comparative study showed that microwave irradiation resulted in higher yields (up to 87%) compared to conventional heating methods (79%) for similar compounds .

Case Study: Dual EGFR/VEGFR Inhibitors

A notable study synthesized a series of S-alkylated quinazolin-4(3H)-ones that were evaluated for their dual inhibitory activities against EGFR and VEGFR-2. The most potent analogs exhibited significant anti-tumor effects comparable to established drugs like sorafenib, indicating the therapeutic potential of these compounds in cancer treatment .

Case Study: Vasorelaxant Effects

Another investigation focused on the vasorelaxant properties of quinazolinone derivatives, demonstrating their ability to induce relaxation in vascular tissues through specific signaling pathways. The study provided insights into the mechanism by which these compounds exert their biological effects, highlighting their potential for treating cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 3. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives

Compound Name/Structure R1 (Position 3) R2 (Position 2) Molecular Weight Melting Point (°C) Key Pharmacological Notes
Target Compound 4-(difluoromethoxy)phenyl 2-(4-chlorophenyl)-2-oxoethylthio Not Reported Not Reported Hypothesized enhanced metabolic stability due to difluoromethoxy group
331972-16-8 (CAS) 4-methoxyphenyl 2-(4-chlorophenyl)-2-oxoethylthio 436.91 Not Reported Methoxy group may reduce lipophilicity compared to difluoromethoxy.
763113-61-7 (CAS) 4-ethoxyphenyl 2-(2-fluorobenzyl)thio 406.47 Not Reported Ethoxy and fluorobenzyl groups may alter receptor binding affinity.
Compound 24 () 4-(3-(4-chlorophenyl)-isoxazolyl) 4-methoxyphenyl Not Reported 186–188 Tested for antihypertensive activity; isoxazole linkage may enhance bioavailability .
QN03 () 4-chlorophenyl 3-hydroxyphenyl aminomethyl Not Reported Not Reported Demonstrated anti-inflammatory activity comparable to standard drugs .

Key Observations

The 4-chlorophenyl moiety in position 2 is conserved in multiple analogs (e.g., 331972-16-8), suggesting its role in stabilizing hydrophobic interactions with biological targets .

Biological Activity Trends :

  • Analogs with electron-withdrawing groups (e.g., chlorine, fluorine) at position 2 or 3 often exhibit enhanced anti-inflammatory or antimicrobial activities. For instance, QN03’s 4-chlorophenyl and hydroxyphenyl groups contribute to its efficacy .
  • Compounds with heterocyclic linkages (e.g., isoxazole in Compound 24) show promise in antihypertensive screening, highlighting the impact of core modifications on activity .

Synthetic Pathways: The target compound’s synthesis may parallel methods described in and , where thioether linkages are formed via reactions of quinazolinone precursors with thiourea or alkylating agents .

Structural Similarity Metrics :

  • As per , Tanimoto coefficients could quantify structural similarity between the target compound and analogs. For example, the difluoromethoxy group may reduce similarity to methoxy-substituted analogs but increase overlap with fluorinated derivatives .

Q & A

Q. What are the key steps in synthesizing 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one?

  • Methodological Answer : Synthesis typically involves:

Core Formation : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to generate the quinazolinone core.

Functionalization : Introduction of the difluoromethoxyphenyl group via nucleophilic substitution or coupling reactions.

Thioether Linkage : Reaction of the quinazolinone intermediate with 2-(4-chlorophenyl)-2-oxoethyl thiol under basic conditions (e.g., K₂CO₃ in DMF).

  • Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography. Yield optimization may require controlled heating (60–80°C) .

Q. How to characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC : Reverse-phase C18 column (acetonitrile:water, 70:30) to assess purity (>95%).
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺] at m/z 487.05).
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Screen against EGFR or VEGFR-2 using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., doxorubicin) and validate with triplicate runs .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Address discrepancies through:

Structural Reanalysis : Confirm compound identity via 2D NMR (COSY, HSQC) to rule out isomerism or impurities.

Assay Standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA) to identify outliers.

  • Example : Discrepant IC₅₀ values in kinase assays may arise from varying ATP concentrations .

Q. What strategies optimize synthetic yield without compromising purity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 hrs) and improve yield (15–20% increase) by enhancing reaction homogeneity.
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • Catalysis : Employ Pd/C or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl groups).
  • Table :
MethodYield (%)Purity (%)Time (hrs)
Conventional Heating55928
Microwave-Assisted70951.5

Q. How to model the compound’s binding interactions with biological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonds with the quinazolinone core and hydrophobic interactions with chlorophenyl/difluoromethoxy groups.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å).

SAR Analysis : Modify substituents (e.g., replace difluoromethoxy with methoxy) and predict activity via QSAR models (R² > 0.8) .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.3° for Form I vs. 11.9°, 17.8° for Form II).
  • DSC : Identify melting points (ΔH fusion ± 5°C indicates polymorphism).
  • Raman Spectroscopy : Detect shifts in C=O (1680 cm⁻¹) and S-C (650 cm⁻¹) vibrations.
  • Application : Polymorph stability affects dissolution rates in pharmacokinetic studies .

Data Contradiction Analysis

Q. Conflicting spectral data for thioether linkage confirmation: How to validate?

  • Methodological Answer :
  • ²D NMR : Use HSQC to correlate sulfur-attached protons (δ 3.8–4.2 ppm) with adjacent carbons.
  • XPS : Confirm sulfur oxidation state (S 2p binding energy ~163 eV for thioethers).
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., ’s ¹H NMR: δ 4.1 ppm for SCH₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.